

literature review of 1,3-Diacetoxy-2-(acetoxymethoxy)propane analytical data

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Compound of Interest

Compound Name:	1,3-Diacetoxy-2-(acetoxymethoxy)propane
Cat. No.:	B1313018

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An In-Depth Comparative Guide to the Analytical Characterization of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**

Authored by a Senior Application Scientist

This guide provides a comprehensive review and comparison of analytical methodologies for the characterization of **1,3-Diacetoxy-2-(acetoxymethoxy)propane** (CAS No. 86357-13-3). As a pivotal intermediate in the synthesis of critical antiviral drugs such as Ganciclovir and its prodrug, Valganciclovir, rigorous and precise analytical control is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).^{[1][2][3][4]} This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the selection and application of various analytical techniques.

Introduction and Physicochemical Profile

1,3-Diacetoxy-2-(acetoxymethoxy)propane is an acyclic glycerol derivative whose structural integrity and purity directly impact the synthesis yield and impurity profile of nucleoside analog antivirals.^[1] Understanding its fundamental properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**

Property	Value	Source(s)
CAS Number	86357-13-3	[1][5][6][7][8]
Molecular Formula	C ₁₀ H ₁₆ O ₇	[5][7][8]
Molecular Weight	248.23 g/mol	[1][5][7][8]
Synonyms	2-Acetoxymethoxy-1,3-diacetoxy propane, Triacetyl Methoxyglycerin	[4][9]
Appearance	White crystalline powder or clear, colorless to light yellow oil	[4][6]
Boiling Point	311 °C	[4][6][9]
Density	1.177 g/cm ³	[4][5][6][9]
Solubility	Soluble in Chloroform, Methanol; Sparingly soluble in water	[4]

Spectroscopic Techniques for Structural Elucidation

The primary objective of spectroscopic analysis is the unambiguous confirmation of the molecule's identity and structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1]

- ¹H NMR Spectroscopy: A proton NMR spectrum provides definitive evidence of the compound's structure. The expected spectrum would feature distinct signals confirming the presence of all key proton environments: the acetyl groups, the methoxy group, and the

propane backbone. The integration values (proton ratios) and splitting patterns are crucial for confirming connectivity.

- ^{13}C NMR Spectroscopy: The carbon-13 spectrum complements the ^1H NMR by showing signals for each unique carbon atom.^[1] This confirms the presence of the carbonyl carbons from the three ester groups, the carbons of the propane backbone, the methoxy carbon, and the methyl carbons of the acetyl groups, providing a complete carbon framework of the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.^[1] For **1,3-Diacetoxy-2-(acetoxymethoxy)propane**, the IR spectrum serves as a crucial identity check.

Expected Characteristic IR Absorption Bands:

- C=O Stretching: A strong, sharp absorption band in the region of 1735-1750 cm^{-1} is the most prominent feature, characteristic of the carbonyl groups in the ester functionalities.^[1]
- C-O Stretching: Strong absorption bands in the 1000-1300 cm^{-1} region correspond to the C-O stretching vibrations of both the ester and ether linkages.^[1]
- C-H Stretching: Bands corresponding to sp^3 C-H stretching will be observed just below 3000 cm^{-1} .

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry provides the molecular weight and critical information about the molecule's stability and fragmentation pathways, further confirming its identity.

- Molecular Ion Peak: The mass spectrum should display a molecular ion peak (or a protonated/sodiated adduct) corresponding to its molecular weight of 248.23 g/mol .

- Fragmentation Pattern: The fragmentation is often predictable and provides structural validation. A characteristic fragmentation pathway for this molecule is the neutral loss of acetic acid (60 Da), which can occur from the ester groups.[1] Advanced techniques like tandem mass spectrometry (MS/MS) can isolate the parent ion and fragment it through collision-induced dissociation (CID) to provide unequivocal structural data.[1]

Chromatographic Methods: A Comparative Guide for Purity and Quantification

Chromatographic techniques are fundamental for separating **1,3-Diacetoxy-2-(acetoxymethoxy)propane** from starting materials, by-products, and potential degradation products.[1] The choice of technique depends on the analytical objective, such as routine purity testing or ultra-trace level impurity quantification.

Caption: General analytical workflow for the characterization of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the purity determination and assay of non-volatile and thermally labile compounds like **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.[1]

- Why it Works: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides excellent resolving power for this molecule and its potential impurities.
- Advantages: High resolution, robust, suitable for non-volatile compounds, and easily coupled with various detectors (e.g., UV, MS).
- Considerations: Requires solvent consumption; method development can be time-consuming.

Gas Chromatography (GC)

While the compound has a high boiling point, GC is still frequently used to verify purity, likely focusing on more volatile starting materials or by-products.[1]

- Why it Works: GC separates compounds based on their volatility and interaction with the stationary phase. For the main component, high-temperature columns and inlets would be necessary.
- Advantages: Excellent for resolving volatile and semi-volatile impurities, high efficiency, and typically faster run times than traditional HPLC.
- Considerations: The high boiling point (311 °C) can be challenging, potentially requiring high inlet and oven temperatures that risk on-column degradation. Not suitable for non-volatile impurities.

Table 2: Comparison of HPLC and GC for Analysis

Feature	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography (GC)
Analyte Suitability	Excellent for non-volatile and thermally labile compounds.	Best for volatile and semi-volatile compounds.
Typical Column	C18 Reversed-Phase	Fused silica capillary with various stationary phases (e.g., polysiloxane).
Mobile Phase	Liquid (e.g., Acetonitrile/Water)	Inert Gas (e.g., Helium, Nitrogen)
Operating Temp.	Typically near ambient	High temperature (up to 300-350 °C)
Primary Application	Purity, assay, and quantification of the main component and non-volatile impurities.	Analysis of residual solvents and volatile impurities.
Detection	UV, MS	Flame Ionization (FID), MS

Advanced Methodologies: LC-MS/MS for Genotoxic Impurity Quantification

In the context of pharmaceutical manufacturing, **1,3-Diacetoxy-2-(acetoxymethoxy)propane** can be a process-related impurity in the final drug substance. Given its chemical structure, it may be classified as a potential genotoxic impurity (GTI), which requires monitoring and control at parts-per-million (ppm) levels. A highly sensitive and selective LC-MS/MS method is the gold standard for this task.[2][10]

Caption: Experimental workflow for LC-MS/MS trace impurity analysis.

Protocol: LC-QTOF-MS/MS Method for Trace Quantification

This protocol is based on a validated method for quantifying **1,3-Diacetoxy-2-(acetoxymethoxy)propane** as a GTI in Valganciclovir HCl.[2][10]

1. Sample and Standard Preparation:

- Diluent: Prepare a mixture of water and methanol (30:70 v/v).[2][10]
- Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution.
- Spiked Sample: Prepare samples of the API spiked with known concentrations of the impurity standard for accuracy and recovery studies.

2. Chromatographic Conditions:

- System: UHPLC or HPLC system coupled to a QTOF or triple quadrupole mass spectrometer.
- Column: Acquity BEH C18, 100 mm x 4.6 mm, 1.7 μ m particle size.[2][10]
- Mobile Phase A: 0.1% Formic acid in water.[2][10]
- Mobile Phase B: Acetonitrile.[2][10]
- Elution: Isocratic with a 50:50 (v/v) ratio of Mobile Phase A and B.[2][10]
- Flow Rate: 0.2 mL/min.[2][10]

- Column Temperature: Ambient.

- Injection Volume: 3 μ L.[2][10]

3. Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification.
- Parent/Fragment Ions: Specific parent and fragment ions must be determined through infusion of a standard. This provides the selectivity needed for trace analysis.

4. Method Validation and Performance: A validated method demonstrates exceptional performance, which is critical for controlling a GTI.

Table 3: Illustrative Performance Data for a Validated LC-MS/MS Method[2][10]

Parameter	Result	Significance
Retention Time	1.830 min	A short run time of 3.0 min allows for high throughput.
Limit of Detection (LOD)	0.027 ppm	Demonstrates the method's ability to detect minute traces.
Limit of Quantification (LOQ)	0.083 ppm	The lowest concentration that can be reliably quantified.
Linearity Range	0.082 to 1.236 ppm	The concentration range over which the response is proportional.
Correlation Coefficient (r^2)	>0.997	Indicates excellent linearity across the specified range.
Accuracy (% Recovery)	93.3% to 110.0%	Shows the method accurately measures the known amount of impurity.

Conclusion

The analytical characterization of **1,3-Diacetoxy-2-(acetoxymethoxy)propane** requires a multi-faceted approach. While NMR, IR, and MS are indispensable for initial structural confirmation, chromatography is the cornerstone of quality control. HPLC provides a robust method for purity and assay, whereas highly sensitive LC-MS/MS methods are essential when this compound must be controlled as a trace-level genotoxic impurity in a final drug product. The selection of the appropriate analytical technique must be guided by the specific objective, whether it is routine identification, bulk purity assessment, or ensuring patient safety through rigorous impurity monitoring.

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References

- 1. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. 1,3-Diacetoxy-2-(acetoxymethoxy)propane Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | FD32703 [biosynth.com]
- 6. 1,3-Diacetoxy-2-(acetoxymethoxy)propane, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
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